molecular formula C8H10O2 B13940500 4-Propyl-4-cyclopentene-1,3-dione CAS No. 58940-74-2

4-Propyl-4-cyclopentene-1,3-dione

Cat. No.: B13940500
CAS No.: 58940-74-2
M. Wt: 138.16 g/mol
InChI Key: HUZHDRQHQVAXOC-UHFFFAOYSA-N
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Description

Historical Context and Ubiquity of Cyclopentenedione (B8730137) Core Structures in Chemical Research

The cyclopentenedione core, specifically the cyclopent-4-ene-1,3-dione skeleton, is a recurring motif in the chemistry of natural products. researchgate.net These compounds, known collectively as cyclopentenediones (CPDs), are secondary metabolites produced by a diverse range of organisms, including higher plants, fungi, algae, and bacteria. researchgate.net Historically, the isolation and characterization of these natural products have played a significant role in the evolution of organic chemistry, providing complex targets that have driven the development of new synthetic methodologies. nih.govencyclopedia.pub

The ubiquity of this scaffold is demonstrated by the variety of natural CPDs that have been identified, such as coruscanones, lucidone, linderone, and asterredione. researchgate.net The cyclopentene (B43876) ring is a popular and important scaffold in numerous bioactive molecules. researchgate.net The persistent interest in this structural class is due not only to its prevalence in nature but also to the unique chemical reactivity conferred by the enone functionality, making it a valuable building block in synthetic chemistry. oregonstate.edu

Significance of 4-Substituted Cyclopentene-1,3-diones in Organic Synthesis and Natural Product Chemistry

The functionalization of the cyclopentenedione core, particularly at the C-4 position, is critical for the diverse biological activities and synthetic applications of these molecules. The substituent at this position significantly influences the electronic properties and steric environment of the molecule, thereby modulating its reactivity and biological interactions.

In the realm of natural product synthesis, 4-substituted cyclopentene-1,3-diones are valuable intermediates. Their synthesis allows for the construction of complex molecular architectures. For instance, the total synthesis of a cyclopentene-1,3-dione derivative isolated from the roots of Piper carniconnectivum highlights the strategic importance of this scaffold. researchgate.net Furthermore, research has demonstrated that certain 4-substituted cyclopent-4-ene-1,3-diones exhibit potent biological activity, such as acting as photosynthesis inhibitors, which has led to their investigation as a novel class of herbicides. nih.govresearchgate.net This activity is attributed to their ability to block electron transport at the Photosystem II complex. nih.govresearchgate.net This underscores the importance of the substitution pattern in tuning the molecule for specific functions.

Research Landscape of 4-Propyl-4-cyclopentene-1,3-dione: Current State and Knowledge Gaps

Despite the broad interest in the parent scaffold and its various derivatives, the specific compound this compound remains largely unexplored in the scientific literature. Its existence is documented in chemical databases, which provide basic computed physicochemical properties. However, a thorough search of peer-reviewed journals reveals a significant knowledge gap regarding its synthesis, spectroscopic characterization, and potential applications.

There are no readily available, detailed experimental procedures for the preparation of this compound. While general methods for the synthesis of 4-alkyl-substituted cyclopentenediones can be inferred from the literature, a specific, optimized route for the propyl derivative has not been reported. Consequently, comprehensive data on its reactivity, stability, and spectral properties (NMR, IR, MS) are absent. This lack of fundamental data represents a major barrier to any further investigation into its potential utility.

Table 1: Computed Physicochemical Properties of this compound Data sourced from PubChem CID 548836. nih.gov

PropertyValue
IUPAC Name 4-propylcyclopent-4-ene-1,3-dione
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 58940-74-2
SMILES CCCC1=CC(=O)CC1=O
InChIKey HUZHDRQHQVAXOC-UHFFFAOYSA-N

Scope and Objectives of Research on this compound

Given the significant knowledge gaps, future research on this compound should be systematic and foundational. The primary objectives would be to establish a clear and reproducible synthetic pathway, to fully characterize the compound, and to conduct preliminary screenings for biological activity.

The initial scope of research should focus on the following key areas:

Development of Synthetic Routes: The first objective is to develop an efficient and scalable synthesis for this compound. This would involve exploring and optimizing known methods for C-4 alkylation of cyclopentenedione precursors.

Complete Chemical Characterization: Once synthesized, the compound must be rigorously purified and characterized using modern analytical techniques. This includes Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared Spectroscopy (IR), Mass Spectrometry (MS), and potentially X-ray crystallography to confirm its molecular structure.

Investigation of Biological Activity: Drawing parallels from other 4-substituted cyclopentenediones, a logical next step would be to investigate its biological profile. nih.gov Based on existing literature, initial screening could focus on its potential as a herbicide by testing its ability to inhibit photosynthesis. researchgate.net Further screens could explore its antifungal, anti-inflammatory, or cytostatic properties, which are common among this class of compounds. researchgate.net

Exploration as a Synthetic Building Block: A further objective would be to evaluate the utility of this compound as an intermediate in organic synthesis. Its reactive enone system could be exploited in various chemical transformations, such as Michael additions, cycloadditions, and other conjugate additions, to build more complex molecular structures.

Addressing these objectives would fill the current void in the literature and establish the fundamental chemical and biological profile of this compound, paving the way for potential applications in agrochemistry, medicinal chemistry, or materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58940-74-2

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-propylcyclopent-4-ene-1,3-dione

InChI

InChI=1S/C8H10O2/c1-2-3-6-4-7(9)5-8(6)10/h4H,2-3,5H2,1H3

InChI Key

HUZHDRQHQVAXOC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)CC1=O

Origin of Product

United States

Synthetic Methodologies for 4 Propyl 4 Cyclopentene 1,3 Dione and Its Analogues

Retrosynthetic Analysis Strategies for the 4-Propyl-4-cyclopentene-1,3-dione Skeleton

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, a primary disconnection can be made across the carbon-carbon double bond, suggesting an aldol-type condensation of a 1,3,6-tricarbonyl compound. youtube.com This approach, however, can present challenges in controlling regioselectivity.

A more common strategy involves disconnecting one of the carbon-carbon bonds within the ring. For instance, a 1,3-dicarbonyl relationship points towards a Dieckmann condensation of a diester. youtube.com This would involve an intramolecular cyclization of a substituted adipic acid derivative. Another powerful disconnection strategy for cyclic ketones is the pinacol (B44631) rearrangement, which could be envisioned from a diol precursor. youtube.com

Furthermore, recognizing the α,β-unsaturated ketone (enone) functionality allows for disconnections based on conjugate addition reactions (Michael addition). youtube.comyoutube.com This would involve the addition of a propyl nucleophile to a cyclopentenedione (B8730137) acceptor or, more strategically, the addition of an enolate to an α,β-unsaturated ester followed by cyclization.

De Novo Construction of the Cyclopentene-1,3-dione Ring System with Propyl Substitution

Building the cyclopentenedione ring from acyclic precursors allows for the incorporation of the propyl group at an early stage.

Cyclization Reactions for Five-Membered Ring Formation

The Dieckmann condensation is a classical and effective method for forming five- and six-membered rings. wikipedia.orgorganic-chemistry.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com This intramolecular Claisen condensation of a diester in the presence of a base yields a β-keto ester. libretexts.orgmasterorganicchemistry.com For the synthesis of the 4-propyl derivative, a suitably substituted hexane-1,6-dioic acid ester would be the required starting material. The reaction proceeds via deprotonation at an α-carbon to form an enolate, which then attacks the other ester carbonyl in a 5-exo-trig cyclization. wikipedia.orglibretexts.org Subsequent acidic workup would yield the cyclic β-keto ester, which can be further manipulated to the target dione (B5365651). The regiochemistry of the initial enolate formation is crucial when using unsymmetrical diesters. chemistrysteps.com

Another significant cyclization method is the Nazarov cyclization, which involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govsynarchive.com To apply this to the synthesis of this compound, a divinyl ketone precursor bearing a propyl group at the appropriate position would be necessary. The reaction is typically promoted by protic or Lewis acids and proceeds through a pentadienyl cation intermediate. wikipedia.orgyoutube.com The regioselectivity of the double bond placement in the final product can sometimes be a challenge. organic-chemistry.org

Approaches via Condensation and Rearrangement Pathways

The total synthesis of a natural cyclopentenedione derivative has been achieved starting from 2-acetylfuran. redalyc.orgresearchgate.net This multi-step synthesis involves a key rearrangement of a furfuryl carbinol intermediate to a 4-hydroxy-cyclopentenone. redalyc.org This general strategy could potentially be adapted by starting with a propyl-substituted furan (B31954) derivative to introduce the desired C4-substituent.

Functionalization and Derivatization of Pre-existing Cyclopentenedione Scaffolds

An alternative to de novo synthesis is the modification of a readily available cyclopentenedione core, such as 4-cyclopentene-1,3-dione (B1198131). nist.govsigmaaldrich.comsigmaaldrich.com

Directed Alkylation Strategies at C-4 (Propyl Group Introduction)

The introduction of a propyl group at the C-4 position of a pre-existing cyclopentenedione can be achieved through alkylation reactions. While direct alkylation of the dione itself can be complicated by issues of regioselectivity and over-alkylation, the use of enolate chemistry provides a more controlled approach. The generation of a specific enolate, followed by reaction with a propyl halide (e.g., propyl iodide or bromide), can install the desired alkyl group.

Recent advances in C-H functionalization offer powerful tools for the direct introduction of alkyl groups. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, have been shown to be highly effective for the functionalization of various substrates, although their specific application to cyclopentenediones for C-4 propylation would require dedicated investigation. nih.gov

Regioselective Functionalization at other positions (e.g., C-2)

The cyclopentenedione ring system offers multiple sites for functionalization. The C-2 position, being flanked by two carbonyl groups, is particularly acidic and can be readily deprotonated to form an enolate. This enolate can then participate in a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions, allowing for the introduction of diverse substituents at this position. researchgate.net For instance, the reaction of 2-alkyl substituted cyclic 1,3-pentanediones with a cyclopropyl (B3062369) phosphonium (B103445) salt has been used to construct fused ring systems. acs.org Furthermore, regioselective [3+2] cycloaddition reactions of related indenone systems have been developed to create complex polycyclic structures. rsc.org Such strategies highlight the versatility of the cyclopentenedione scaffold for further chemical elaboration.

Catalytic Approaches in the Synthesis of this compound and its Analogues

The construction of the 4-substituted-4-cyclopentene-1,3-dione scaffold is a key challenge in organic synthesis. Catalytic methods offer powerful tools to facilitate these transformations with high efficiency and selectivity.

Transition Metal-Mediated Cyclizations and Coupling Reactions

Transition metal catalysis provides a versatile platform for the synthesis of cyclopentenones and their derivatives through various cyclization and coupling strategies. ku.ac.ae While direct synthesis of this compound via these methods is not extensively documented in dedicated literature, analogous transformations on similar substrates highlight the potential of this approach. Key strategies include [3+2] and [4+1] cycloadditions, as well as intramolecular reactions. ku.ac.ae

Palladium-catalyzed reactions, in particular, have been effectively used. For instance, the enantioselective allylic alkylation of dioxanone substrates, catalyzed by palladium, is a key step in the synthesis of chiral cyclopentenone precursors. nih.gov Another relevant palladium-catalyzed process is the Negishi cross-coupling of silyl-protected 3-bromoenols of 1,2-cyclopentanediones with alkylzinc reagents, which yields 3-alkyl substituted 1,2-cyclopentanediones. researchgate.net This methodology could conceivably be adapted for the introduction of a propyl group at the 4-position of a cyclopentene-1,3-dione precursor.

Rhodium-catalyzed cyclizations of allenols represent another atom-economical and highly stereoselective route to substituted cyclic ethers that can be precursors to cyclopentenone systems. researchgate.net Additionally, gold-catalyzed cycloadditions have been explored for creating complex heterocyclic systems, which could potentially be adapted for cyclopentenedione synthesis. rsc.org

Catalyst System Reaction Type Substrate Type Product Type Key Features
Palladium ComplexesAsymmetric Allylic AlkylationDioxanone SubstratesChiral Cyclopentenone PrecursorsGenerates chiral tertiary alcohol stereocenters. nih.gov
Pd-CatalystsNegishi Cross-CouplingSilyl-protected 3-bromoenols of 1,2-cyclopentanediones3-Alkyl Substituted 1,2-cyclopentanedionesGood yields for primary and secondary alkyl groups. researchgate.net
Rhodium/(R,R)-Me-ferrocelaneEnantioselective CyclizationAllenyl AlcoholsChiral α-vinylic, cyclic ethersHigh yields and enantioselectivities. researchgate.net
Gold Catalysts(4+4) Cycloaddition1-(1-alkynyl)cyclopropyl ketonesFuran fused eight-membered heterocyclesHigh stereoselectivity and potential for kinetic resolution. rsc.org

Organocatalytic and Biocatalytic Pathways

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecular architectures, including cyclopentane (B165970) derivatives. nih.gov These methods often rely on the activation of substrates through the formation of transient, reactive intermediates like enamines or iminium ions. nih.govyoutube.com

For the synthesis of functionalized cyclopentanones, a one-pot, asymmetric multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes has been developed. nih.gov This process utilizes a secondary amine for a Michael addition, followed by an N-heterocyclic carbene (NHC)-catalyzed intramolecular crossed benzoin (B196080) reaction, affording densely functionalized cyclopentanones with high enantioselectivities. nih.gov The desymmetrization of prochiral cyclopentene-1,3-diones using organocatalysts is another key strategy. For example, a formal diaza–ene reaction of cyclopentene-1,3-diones with donor–acceptor hydrazones, catalyzed by a chiral phosphoric acid (H8-TRIP), yields chiral cyclopentane-1,3-diones with a hydrazone motif in good to high yields and excellent stereoselectivities. rsc.org

Biocatalysis offers a green and highly selective approach to chemical synthesis. youtube.com Engineered enzymes can perform complex transformations under mild conditions. nih.govutdallas.edu For instance, a library of cross-conjugated cyclopentenones has been prepared and amplified using a combination of parallel chemical synthesis and biocatalysis. nih.gov Lipases and peroxidases are among the enzymes used in these transformations. nih.gov While a direct biocatalytic route to this compound has not been specified, the existing methodologies for creating cyclopentenone libraries suggest the feasibility of such an approach through directed evolution of enzymes. youtube.comnih.gov

Catalyst Type Reaction Substrates Products Key Features
Secondary Amine / N-Heterocyclic CarbeneMulticatalytic [3+2] Cascade1,3-Dicarbonyls, α,β-Unsaturated AldehydesFunctionalized CyclopentanonesOne-pot, high enantioselectivity. nih.gov
Chiral Phosphoric Acid (H8-TRIP)Asymmetric DesymmetrizationCyclopentene-1,3-diones, Donor–Acceptor HydrazonesChiral Cyclopentane-1,3-dionesExcellent diastereo- and high enantioselectivities. rsc.org
Enzymes (e.g., Lipase, Peroxidase)Parallel Synthesis AmplificationVarious PrecursorsCross-conjugated Cyclopentenone LibraryMild conditions, potential for diverse structures. nih.gov

Stereochemical Control and Enantioselective Synthesis of Cyclopentenedione Derivatives

The biological activity of many compounds is highly dependent on their stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of cyclopentenedione derivatives is of paramount importance.

Asymmetric Synthesis Methods

Asymmetric synthesis aims to create chiral molecules with a high degree of enantiomeric purity. Catalytic asymmetric desymmetrization is a powerful strategy for accessing highly functionalized chiral building blocks from prochiral starting materials. rsc.org

Prochiral cyclopentene-1,3-diones are ideal electrophiles for reactions with various nucleophiles in a desymmetrization process to synthesize highly functionalized 1,3-cyclopentanediones. researchgate.net A notable example is the chiral N-heterocyclic carbene (NHC)-catalyzed cascade asymmetric desymmetrization of cyclopentenediones with enals. This reaction proceeds through a tandem aldol annulation and aromatization to provide chiral 2,2-disubstituted 1,3-indandione (B147059) derivatives with high enantioselectivities. researchgate.net

Another approach involves the asymmetric oxidation of 1,2-cyclopentanediones. For example, 3-alkyl-1,2-cyclopentanediones can undergo asymmetric 3-hydroxylation using a Sharpless Ti-complex, resulting in enantiomerically enriched 3-hydroxy carbonyl compounds. researchgate.net Furthermore, an organocatalytic triple Michael domino reaction has been developed for the highly stereoselective synthesis of fully functionalized cyclopentanes, creating multiple C-C bonds and stereocenters in a single pot. nih.gov

The enantioselective synthesis of a hydroxymethyl-cis-1,3-cyclopentenediol building block has been achieved using a palladium-catalyzed enantioselective allylic alkylation as the key step to establish the desired chiral tertiary alcohol stereocenter. nih.gov This building block provides access to the cis-1,3-cyclopentanediol fragments found in various biologically active molecules. nih.gov

Kinetic Resolution Strategies

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer.

An efficient kinetic resolution of racemic cyclopentene-1,3-diones has been developed using a silver(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This method exhibits good functional-group tolerance and delivers synthetically valuable cyclopentene-1,3-diones with excellent stereoselectivity and high resolution efficiency. nih.gov

Palladium-catalyzed kinetic resolution via nucleophilic allylic substitutions has also been successfully applied. Racemic 4-hydroxycyclopentenone can be transformed into various 4-substituted cyclopentenones with high enantioselectivity using this methodology. figshare.com Furthermore, the kinetic resolution of methyl (±)-5-alkyl-cyclopentene-1-carboxylates has been demonstrated using chiral lithium amides, providing a route to 5-alkyl-cispentacin derivatives with high diastereomeric and enantiomeric excess. rsc.orgntu.ac.uk

Method Catalyst/Reagent Substrate Outcome Selectivity
Asymmetric 1,3-Dipolar CycloadditionAg(I) / Chiral LigandRacemic Cyclopentene-1,3-dionesEnantioenriched Cyclopentene-1,3-dioness = 48-226. nih.gov
Nucleophilic Allylic SubstitutionPalladium / Chiral LigandRacemic 4-hydroxycyclopentenoneEnantioenriched 4-substituted CyclopentenonesHigh enantioselectivity. figshare.com
Conjugate AdditionChiral Lithium AmidesMethyl (±)-5-alkyl-cyclopentene-1-carboxylatesEnantioenriched 5-alkyl-cispentacin derivatives>98% de, high ee. rsc.org

Sustainable and Green Chemistry Aspects in Cyclopentenedione Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents and reagents, are increasingly being integrated into the synthesis of cyclopentenediones. researchgate.net

A notable green route involves the synthesis of cyclopentane-1,3-dione from hemicellulosic feedstock. rsc.orgmaastrichtuniversity.nl This multi-step process includes the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by an improved isomerization using a Ru Shvo catalyst to yield cyclopentane-1,3-dione. rsc.orgmaastrichtuniversity.nl Another approach focuses on the synthesis of methylcyclopentane, a potential gasoline additive, from biomass-derived 2,5-hexanedione (B30556) via an intramolecular aldol condensation to form 3-methylcyclopent-2-enone, which is then hydrogenated. rsc.org

The development of sustainable flow synthesis methods for versatile cyclopentenone building blocks further underscores the move towards greener processes. durham.ac.ukamanote.com Continuous flow processing can enhance productivity and synthetic efficiency. For instance, a scalable flow route starting from D-glucono-1,5-lactone, a cheap and readily available carbohydrate, has been devised to produce a functionalized cyclopentenone. durham.ac.uk The use of microwave irradiation and ultrasound are other techniques being explored to create more efficient and environmentally friendly reaction conditions for the synthesis of functionalized cyclopentane derivatives. researchgate.net The use of NaOH as an inexpensive and readily available catalyst for chemo- and diastereo-selective (3+2) cycloaddition reactions to form spirocyclopentanes also represents a green and economical approach. frontiersin.org

Reactivity and Mechanistic Investigations of 4 Propyl 4 Cyclopentene 1,3 Dione

Electrophilic and Nucleophilic Reactivity of the Cyclopentene-1,3-dione Core

The cyclopentene-1,3-dione framework is characterized by the presence of both electrophilic and nucleophilic centers. The electron-withdrawing nature of the two carbonyl groups renders the ring system electron-deficient, which is central to its reactivity.

The two carbonyl carbons in 4-propyl-4-cyclopentene-1,3-dione are electrophilic and thus susceptible to attack by various nucleophiles. These reactions are fundamental to dicarbonyl compounds and allow for a wide range of chemical transformations. For instance, reactions like the Wittig reaction, which converts carbonyls to alkenes, can be anticipated. While specific studies on this compound are not prevalent, research on related 2,2-disubstituted cyclopentane-1,3-diones has shown that reactions with Wittig reagents can lead to unexpected alcohol products instead of the typical olefins, depending on the reaction conditions, such as the base used. researchgate.net This suggests a complex reactivity landscape where the outcome can be influenced by subtle changes in the reaction environment. The acidic nature of the methylene (B1212753) protons adjacent to the carbonyl groups also allows for enolate formation, which is a cornerstone of the reactivity of 1,3-dicarbonyl compounds.

The conjugation of the double bond with one of the carbonyl groups forms an α,β-unsaturated carbonyl system, commonly known as an enone. This configuration makes the β-carbon of the double bond electrophilic and highly susceptible to conjugate addition, or Michael addition, by a wide array of nucleophiles. wikipedia.org This property is a hallmark of the reactivity of cyclopentene-1,3-diones.

Research has demonstrated that substituted cyclopentene-1,3-diones are effective Michael acceptors. rsc.orgrsc.org For example, a metal-free, base-mediated formal C(sp²)–H arylation of 2,2-disubstituted cyclopentene-1,3-diones with β-naphthols proceeds through a C-Michael addition mechanism. rsc.orgrsc.org In this process, the nucleophilic β-naphthol attacks the electrophilic double bond of the dione (B5365651). This is followed by an aerobic oxidation step that regenerates the double bond, ultimately leading to an arylated product. rsc.orgrsc.org This type of reaction highlights the utility of the cyclopentene-1,3-dione core as a scaffold for constructing molecules with all-carbon quaternary centers. rsc.orgrsc.org

Table 1: Michael Acceptor Characteristics of the Cyclopentenedione (B8730137) Core

Feature Description Implication for this compound
Electrophilic Center The β-carbon of the enone system is electron-deficient due to conjugation with the carbonyl group. This site is the primary target for attack by nucleophiles (Michael donors).
Reaction Type Conjugate (1,4-) addition, known as the Michael reaction. wikipedia.org Allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.
Common Nucleophiles Enolates, amines, thiols, and electron-rich aromatic compounds (e.g., β-naphthols). wikipedia.orgrsc.org The molecule can react with a diverse range of partners to build molecular complexity.
Mechanistic Step The reaction is typically initiated by a base that activates the nucleophile or by direct attack on the acceptor. The propyl group can sterically influence the trajectory of the incoming nucleophile.

Pericyclic Reactions Involving the Unsaturated Cyclopentenedione Ring (e.g., Diels-Alder)

The carbon-carbon double bond within the this compound ring can participate in pericyclic reactions, most notably the Diels-Alder reaction. This cycloaddition is a powerful tool for the formation of six-membered rings. wikipedia.org

In a Diels-Alder reaction, a conjugated diene reacts with a "dienophile" (an alkene or alkyne) to form a cyclohexene (B86901) derivative. wikipedia.orgmasterorganicchemistry.com The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. masterorganicchemistry.comlibretexts.orgyoutube.com In this compound, the double bond is flanked by two powerful electron-withdrawing carbonyl groups. This electronic feature makes it a highly activated and effective dienophile, capable of reacting with a variety of conjugated dienes under relatively mild conditions to form bicyclic adducts. masterorganicchemistry.commasterorganicchemistry.com The reaction is concerted, meaning the new sigma bonds are formed in a single step. libretexts.org

Substituents on both the diene and dienophile play a crucial role in the rate and selectivity of the Diels-Alder reaction. ijcrcps.com In the case of this compound, the propyl group at the C4 position, which is allylic to the double bond, primarily exerts a steric influence.

During the cycloaddition, the diene can approach the planar face of the cyclopentene (B43876) ring from two directions: syn (on the same side as the propyl group) or anti (on the opposite side). Due to steric hindrance from the propyl group, the anti approach is generally favored, leading to the formation of a specific diastereomer of the bicyclic product. This control over stereochemistry is a critical aspect of synthetic design. Studies on related 5-alkyl-substituted cyclopentadienes have shown that steric hindrance is a dominant factor in determining facial selectivity. nih.gov Although the substituent in that case is on the diene, the principle of steric directing effects is transferable to the dienophile.

Table 2: Influence of the Propyl Substituent in Diels-Alder Reactions

Aspect Influence of Propyl Group Expected Outcome
Facial Selectivity The propyl group creates a sterically hindered face on the dienophile. The incoming diene will preferentially attack from the less hindered (anti) face.
Stereochemistry Dictates the relative orientation of the newly formed ring system with respect to the propyl group. Leads to a high degree of diastereoselectivity in the product.
Reactivity Rate The propyl group is weakly electron-donating, which slightly deactivates the dienophile electronically. However, this electronic effect is minor compared to the strong activation by the carbonyls. Steric hindrance may slightly decrease the reaction rate compared to an unsubstituted analogue. The reaction is expected to proceed efficiently due to the dominant activating effect of the dione functionality.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the carbon-carbon double bond or the carbonyl groups, leading to a variety of products.

Oxidation: The double bond is susceptible to oxidation. For instance, heterogeneous oxidation with ozone can cleave the C=C bond. nih.gov A notable oxidative process involving related cyclopentene-1,3-diones is an oxidative arylation. This reaction proceeds via a Michael addition, followed by an aerobic oxidation step where atmospheric oxygen plays a key role in regenerating the double bond on the cyclic dione. rsc.orgrsc.org This demonstrates the stability of the enone system, which can be reformed even after participating in an addition reaction.

Reduction: The carbonyl groups and the double bond are all reducible functionalities. Catalytic hydrogenation is a common method for such reductions. Research on the hydrogenation of cyclopentane-1,3-dione has shown that it can be selectively reduced to cyclopentane-1,3-diol using a ruthenium on carbon (Ru/C) catalyst. acs.org By analogy, the carbonyl groups of this compound could be reduced to the corresponding diol, yielding 4-propyl-4-cyclopentene-1,3-diol. Under different and potentially harsher hydrogenation conditions, the carbon-carbon double bond could also be reduced, leading to 4-propylcyclopentane-1,3-dione or, if all functionalities are reduced, 4-propylcyclopentane-1,3-diol.

Table 3: Summary of Oxidation and Reduction Reactions

Transformation Reagent/Catalyst (Example) Product Type
Oxidation Ozone (O₃) nih.gov Cleavage of C=C bond
Oxidative Arylation β-Naphthol / Base / Air (O₂) rsc.orgrsc.org Arylated cyclopentenedione
Reduction (Carbonyls) H₂ / Ru/C acs.org 4-Propyl-4-cyclopentene-1,3-diol
Reduction (C=C bond) H₂ / Catalyst (e.g., Pd/C) 4-Propylcyclopentane-1,3-dione
Full Reduction H₂ / Catalyst (e.g., Raney Nickel) acs.org 4-Propylcyclopentane-1,3-diol

Proton Transfer and Tautomerism Studies (Keto-Enol Equilibrium)

The presence of protons on the carbon atom situated between the two carbonyl groups (the α-carbon) in 1,3-diones allows for the existence of keto-enol tautomerism. This is a dynamic equilibrium wherein a proton migrates from the α-carbon to one of the carbonyl oxygens, resulting in the formation of a β-hydroxy-α,β-unsaturated ketone, known as the enol form. doubtnut.com

For this compound, the methylene protons at the C5 position are acidic and can be abstracted, leading to the formation of an enolate intermediate which can then be protonated on an oxygen atom to yield the corresponding enol tautomer. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the electronic and steric effects of the substituents on the ring.

CompoundpKaReference
Cyclopentane-1,3-dione derivative (8)~4.0 nih.gov
Cyclopentane-1,2-dione derivative (2)~8.6 nih.gov

The specific structures for compounds 2 and 8 can be found in the cited reference.

The significant difference in acidity between the 1,2- and 1,3-dione systems underscores the structural influence on proton transfer. nih.gov In the case of this compound, the propyl group at the C4 position is expected to have a modest electronic effect on the acidity of the C5 protons. The keto-enol equilibrium for this compound would likely favor the enol form in many solvents, driven by the formation of a conjugated system and the possibility of intramolecular hydrogen bonding.

Rearrangement Reactions and Structural Transformations

Rearrangement reactions are a broad class of organic reactions that involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.org Cyclic ketones and enones are known to undergo a variety of rearrangement reactions, often promoted by acid or base catalysis or by photochemical means.

For this compound, potential rearrangement pathways could include those common to α,β-unsaturated carbonyl compounds. While specific studies on this molecule are lacking, analogous structures undergo rearrangements such as the Wagner-Meerwein rearrangement under cationic conditions, which involves a 1,2-shift of an alkyl group. msu.edu For example, the treatment of a substituted cyclopentenone with acid could lead to protonation of a carbonyl group, followed by a rearrangement of the carbon skeleton to alleviate ring strain or to form a more stable carbocation intermediate.

Another potential transformation is the benzilic acid rearrangement, which is characteristic of 1,2-dicarbonyl compounds. Although this compound is a 1,3-dione, under certain conditions, it or its derivatives could potentially undergo transformations that lead to 1,2-dicarbonyl intermediates, which could then rearrange.

Photochemical rearrangements are also a possibility for cyclopentenone systems. Irradiation with UV light can promote electrons to excited states, leading to pericyclic reactions or other intramolecular transformations. solubilityofthings.com For instance, [2+2] cycloadditions and subsequent ring-opening or rearrangement reactions are known for cyclic enones.

It is important to note that these are plausible reactivity patterns based on the general behavior of related functional groups, and specific experimental studies on this compound would be necessary to confirm these pathways.

Investigation of Reaction Mechanisms via Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of chemical reactions. Kinetic studies measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, providing information about the rate-determining step and the composition of the transition state. nih.gov Isotopic labeling, where an atom in a reactant molecule is replaced by one of its isotopes (e.g., replacing hydrogen with deuterium), can help to determine which bonds are broken and formed during a reaction.

Currently, there is a lack of published kinetic or isotopic labeling studies specifically investigating the reaction mechanisms of this compound. Such studies would be invaluable for understanding the intricacies of its reactivity.

For example, to investigate the keto-enol tautomerism discussed in section 3.4, a kinetic study could monitor the rate of enolization under different conditions. Isotopic labeling at the C5 position with deuterium (B1214612) would allow for the measurement of a kinetic isotope effect, providing evidence for C-H bond cleavage in the rate-determining step of enolization.

Similarly, for the rearrangement reactions mentioned in section 3.5, kinetic analysis could help to distinguish between concerted and stepwise mechanisms. Isotopic labeling of the propyl group or the cyclopentene ring could be used to trace the migration of atoms and to determine the intramolecular or intermolecular nature of the rearrangement. The development of such mechanistic studies would significantly advance the understanding of the chemical behavior of this compound.

Advanced Spectroscopic and Analytical Research for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules like 4-Propyl-4-cyclopentene-1,3-dione in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and most fundamental structural insights. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the propyl group (triplet for the methyl, sextet for the central methylene (B1212753), and a triplet for the methylene attached to the ring), a singlet for the lone vinylic proton, and a singlet for the methylene protons within the ring. The ¹³C NMR spectrum would correspondingly display eight unique carbon signals, including two carbonyl carbons, two olefinic carbons, and the distinct carbons of the propyl chain and the ring methylene.

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the precise atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show clear correlations between the adjacent methylene and methyl protons of the propyl group, confirming the -CH₂CH₂CH₃ fragment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for instance, linking the proton signals of the propyl group to their respective carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and data from similar structures.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C1, C3 (C=O)-~195-205From H-5, H-1'
C4-~140-150From H-5, H-1', H-2'
C5~7.0-7.5 (s)~145-155To C1, C3, C4
C2 (CH₂)~3.0 (s)~45-55To C1, C3, C4
C1' (Propyl CH₂)~2.2 (t)~30-40To C4, C5, C2'
C2' (Propyl CH₂)~1.5 (sext)~20-25To C1', C3'
C3' (Propyl CH₃)~0.9 (t)~13-15To C1', C2'

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and behavior of compounds in their crystalline or amorphous solid forms. nih.govyoutube.com For this compound, ssNMR could be employed to study phenomena not observable in solution.

Key applications of ssNMR for cyclopentenedione (B8730137) frameworks include:

Polymorphism: Investigating whether the compound exists in different crystalline forms, which can have distinct physical properties. ssNMR can distinguish between polymorphs as the subtle differences in molecular packing and conformation lead to measurable changes in chemical shifts.

Molecular Packing and Conformation: ssNMR can provide information on the arrangement of molecules within the crystal lattice and determine the precise conformation of the five-membered ring and the propyl side chain in the solid state. capes.gov.br

Dynamics: Techniques like variable temperature ssNMR can probe molecular motions in the solid state, such as the rotation of the propyl group or subtle puckering of the cyclopentene (B43876) ring. chemicalbook.comresearchgate.net

Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are standard in ssNMR to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that would otherwise lead to very broad, uninformative signals. youtube.comyoutube.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₈H₁₀O₂. nih.gov The theoretical exact mass for this formula is 138.06808 Da. nih.gov An HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition and rule out other potential formulas with the same nominal mass.

Upon ionization, the molecular ion ([M]⁺˙) can undergo characteristic fragmentation. For a cyclic ketone like this compound, key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. A primary fragmentation would be the loss of the propyl radical (•C₃H₇), leading to a stable acylium ion.

Loss of Carbon Monoxide (CO): Carbonyl groups are readily lost as neutral carbon monoxide following initial ring fragmentation.

McLafferty Rearrangement: While less common for the ring itself, rearrangements involving the propyl chain could occur.

Table 2: Predicted HRMS Fragmentation Data for this compound (C₈H₁₀O₂)

m/z (Da)FormulaDescription
138.0681C₈H₁₀O₂Molecular Ion [M]⁺˙
110.0732C₇H₁₀OLoss of CO
95.0497C₅H₃O₂Loss of Propyl radical (•C₃H₇)
67.0548C₅H₇Loss of CO and •CHO₂

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is the method of choice for analyzing volatile compounds in complex mixtures. nih.govresearchgate.net

In a GC-MS analysis, the mixture is injected into the GC, where individual components are separated based on their boiling points and interactions with a stationary phase in a long capillary column. researchgate.netresearchgate.net As each separated compound, such as this compound, elutes from the column, it enters the mass spectrometer. The MS records a mass spectrum for each component, allowing for its positive identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. The time it takes for a compound to elute from the column (its retention time) provides an additional layer of identification. This technique is invaluable for monitoring the progress of a chemical reaction, checking the purity of a synthesized product, or detecting its presence in environmental or biological samples. researchgate.net PubChem lists the availability of GC-MS data for this compound, underscoring its utility for this compound. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in Research Contexts

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in a molecule, as different types of bonds and groups vibrate at characteristic frequencies.

For this compound, the key functional groups are the ketone carbonyls (C=O), the carbon-carbon double bond (C=C), and the C-H bonds of the alkyl and olefinic parts of the molecule.

Infrared (IR) Spectroscopy: In an IR spectrum, the most prominent features would be the strong absorptions corresponding to the stretching vibrations of the two carbonyl groups. Due to the conjugated system, these would typically appear in the region of 1700-1750 cm⁻¹. The C=C stretch would appear as a weaker band around 1600-1650 cm⁻¹. Various C-H stretching and bending vibrations for the sp² (vinylic) and sp³ (alkyl and ring methylene) protons would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information. nih.gov While the polar C=O groups give strong signals in the IR, the more symmetric and less polar C=C double bond often produces a strong signal in the Raman spectrum. researchgate.net This makes the combination of IR and Raman particularly powerful for characterizing conjugated systems. Analysis of related cyclopentenedione structures shows that excitation can lead to changes in the ring-puckering and twisting modes, which can be observed with vibrational spectroscopy. nih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound Based on data for 4-cyclopentene-1,3-dione (B1198131) and standard functional group frequencies. nih.govsigmaaldrich.com

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (sp²)3100-3000MediumMedium
C-H Stretch (sp³)3000-2850Medium-StrongMedium-Strong
C=O Stretch (conjugated ketone)1750-1700StrongMedium-Weak
C=C Stretch1650-1600Medium-WeakStrong
C-H Bend (CH₂)1470-1450MediumMedium

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral molecules.

For the parent compound, 4-cyclopentene-1,3-dione, and its derivatives, X-ray crystallography would be instrumental in elucidating the planarity of the cyclopentene ring and the conformation of the substituent groups. In the case of this compound, the molecule possesses a chiral center at the C4 position. Therefore, in an enantiomerically pure sample, X-ray crystallography could be used to determine the absolute configuration (R or S) of this stereocenter. For a racemic mixture that has been resolved, analysis of a single crystal of one of the enantiomers would allow for the assignment of its absolute stereochemistry.

In the absence of a published crystal structure for this compound, the table below presents hypothetical data points that would be expected from such an analysis, based on known structures of similar small organic molecules.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 820
Z 4

Note: This data is illustrative and not based on experimental results for this specific compound.

Chromatographic Methodologies for Isolation, Purification, and Purity Assessment in Research (e.g., HPLC, GC)

Chromatographic techniques are fundamental in a research setting for the separation of compounds from a reaction mixture (isolation), the removal of impurities (purification), and the determination of the level of purity of a sample. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of non-volatile or thermally sensitive compounds. For this compound, both normal-phase and reversed-phase HPLC could be employed.

Reversed-Phase HPLC: This is the most common mode of HPLC. A nonpolar stationary phase (like C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). For the separation of this compound, a gradient elution, where the composition of the mobile phase is changed over time, would likely be effective in separating it from starting materials and byproducts. The purity of the collected fractions can be assessed by analyzing them under the same HPLC conditions.

Chiral HPLC: Since this compound is chiral, separating its enantiomers would require a chiral stationary phase (CSP). The choice of CSP and mobile phase would be critical for achieving baseline separation of the (R)- and (S)-enantiomers.

Gas Chromatography (GC)

GC is an ideal technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is expected to be amenable to GC analysis.

Purity Assessment: A capillary GC with a flame ionization detector (FID) would be a standard method for assessing the purity of a synthesized sample of this compound. The area of the peak corresponding to the compound relative to the total area of all peaks would give a quantitative measure of its purity.

GC-Mass Spectrometry (GC-MS): Coupling a gas chromatograph to a mass spectrometer allows for the identification of the separated components based on their mass spectra. This would be a powerful tool for confirming the identity of the desired product and identifying any impurities present in the sample.

The following table outlines hypothetical chromatographic conditions that could be used for the analysis of this compound.

Hypothetical Chromatographic Conditions for this compound

Technique Column Mobile Phase/Carrier Gas Detector
HPLC (Reversed-Phase) C18, 4.6 x 150 mm, 5 µm Acetonitrile/Water gradient UV (220 nm)
HPLC (Chiral) Chiralpak AD-H, 4.6 x 250 mm Hexane/Isopropanol (90:10) UV (220 nm)
GC DB-5, 30 m x 0.25 mm, 0.25 µm Helium FID

| GC-MS | HP-5ms, 30 m x 0.25 mm, 0.25 µm | Helium | Mass Spectrometer |

Note: These conditions are illustrative and would require optimization for the specific application.

Theoretical and Computational Investigations of 4 Propyl 4 Cyclopentene 1,3 Dione

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 4-Propyl-4-cyclopentene-1,3-dione. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine its electronic structure and molecular orbitals.

DFT has proven to be a powerful tool for investigating the electronic properties of cyclic systems. mdpi.combohrium.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized geometry and key electronic parameters. rsc.org These calculations reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting character. The HOMO-LUMO gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

The presence of the propyl group, an electron-donating alkyl group, is expected to influence the electronic properties of the cyclopentenedione (B8730137) ring. It can lead to a destabilization of the HOMO, thereby increasing its energy, and potentially narrowing the HOMO-LUMO gap compared to the unsubstituted 4-cyclopentene-1,3-dione (B1198131). This can enhance the molecule's reactivity.

Molecular orbital visualization helps in understanding the bonding nature and potential sites for electrophilic and nucleophilic attack. In this compound, the HOMO is likely to be localized on the π-system of the double bond and the lone pairs of the oxygen atoms, while the LUMO would be an antibonding π* orbital associated with the carbonyl groups and the C=C double bond.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular FormulaC8H10O2PubChem
Molecular Weight138.16 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propyl group and the puckering of the five-membered ring give rise to different possible conformations for this compound. Conformational analysis aims to identify the stable conformers and map the potential energy surface.

The study of the conformational landscape of cyclic molecules, such as cycloundecanone, reveals that multiple conformations can exist with varying energies. nih.gov For this compound, the cyclopentene (B43876) ring itself can adopt different puckered conformations, such as an envelope or twisted form. The propyl group attached to the ring also has rotational freedom around its C-C single bonds, leading to various staggered and eclipsed arrangements.

Computational methods can be used to perform a systematic search for low-energy conformers. By rotating the dihedral angles of the propyl group and exploring the ring puckering, a potential energy landscape can be generated. rsc.org The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer will be the one with the lowest energy, and it will be the most populated. The energy barriers between different conformers can also be calculated, providing information on the flexibility of the molecule and the rates of interconversion between conformers. The presence of different conformers can have implications for the molecule's reactivity and its interactions with other molecules.

Prediction and Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.netresearchgate.net For this compound, various reactions can be computationally modeled, such as nucleophilic addition to the carbonyl groups, electrophilic addition to the double bond, or reactions involving the enolate form of the dione (B5365651).

By mapping the reaction pathway, the structures of the transition states can be located, and their energies can be calculated. The activation energy of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational modeling can help in comparing the feasibility of different reaction pathways and predicting the major products. For instance, the addition of a nucleophile to one of the carbonyl carbons would proceed through a tetrahedral intermediate. The energy profile for this process can be calculated to understand the kinetics and thermodynamics of the reaction.

The influence of the propyl group on the reactivity can also be assessed. Its electron-donating nature may affect the electrophilicity of the carbonyl carbons and the double bond, thereby influencing the reaction rates and regioselectivity.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or other solute molecules. nih.govuiowa.edu MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time.

These simulations can reveal the nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, that govern the behavior of the molecule in a condensed phase. For this compound, the polar carbonyl groups will be key sites for interactions with polar solvents like water or with other polar molecules. The propyl group, being nonpolar, will primarily engage in weaker van der Waals interactions.

MD simulations can be used to study processes like solvation, aggregation, and the formation of complexes. mdpi.commdpi.com For example, a simulation of this compound in water would show the arrangement of water molecules around the solute, forming a hydration shell. The dynamics of these water molecules and their hydrogen bonding network in the vicinity of the solute can be analyzed. Such studies are crucial for understanding the solubility and transport properties of the molecule.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Cyclopentenedione Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.govdergipark.org.tr For cyclopentenedione derivatives, QSAR/QSPR models can be developed to predict properties like toxicity, reactivity, or solubility.

The development of a QSAR/QSPR model involves several steps. First, a dataset of compounds with known activities or properties is compiled. Then, for each compound, a set of molecular descriptors is calculated. These descriptors are numerical representations of the molecular structure and can be categorized as constitutional, topological, geometrical, or electronic. For this compound and its analogs, descriptors could include molecular weight, logP (a measure of lipophilicity), dipole moment, and HOMO/LUMO energies.

Finally, a mathematical model is built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a relationship between the descriptors and the activity/property. dergipark.org.tr These models can then be used to predict the properties of new, untested cyclopentenedione derivatives. Such models are valuable in guiding the design of new compounds with desired properties while minimizing the need for extensive experimental testing.

Applications of 4 Propyl 4 Cyclopentene 1,3 Dione As a Synthetic Building Block and Probe

Utilization in the Total Synthesis of Complex Organic Molecules

The cyclopentenedione (B8730137) moiety is a key structural motif found in a variety of biologically active natural products. While direct applications of 4-propyl-4-cyclopentene-1,3-dione in total synthesis are not extensively documented, the reactivity of the parent cyclopentenedione scaffold provides a strong basis for its potential utility in constructing complex molecules.

The cyclopentenedione core is present in numerous natural products, highlighting the importance of synthetic methodologies to access this structural unit. Although no total syntheses explicitly employing this compound have been reported, the synthesis of related natural products provides a blueprint for its potential applications. For instance, the total synthesis of a cyclopentenedione derivative isolated from Piper carniconnectivum showcases the strategic importance of substituted cyclopentenediones in accessing complex natural structures. The general reactivity of the cyclopentenedione ring system, including its susceptibility to nucleophilic attack and its ability to participate in cycloaddition reactions, makes it a valuable intermediate in the synthesis of intricate molecular frameworks.

The dicarbonyl functionality and the carbon-carbon double bond in this compound offer multiple reaction sites for the construction of various cyclic systems.

Carbocyclic Systems: A general and efficient approach for the synthesis of functionalized diquinanes and angular quinanes involves the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-diones. acs.org This method utilizes a cyclopropyl (B3062369) phosphonium (B103445) salt to construct a new five-membered ring onto the existing cyclopentanedione scaffold. This strategy could potentially be applied to this compound to generate complex polycyclic carbocyclic frameworks. The reaction of various 2-substituted-1,3-cyclopentanediones has been shown to produce a library of functionalized diquinanes with diverse substituents at the bridgehead position. acs.org

The Michael addition is another powerful reaction for forming carbon-carbon bonds. masterorganicchemistry.com The electrophilic nature of the double bond in this compound makes it a good Michael acceptor. Enolates and other soft nucleophiles can add to the β-carbon of the double bond, leading to the formation of a new carbon-carbon single bond and a resulting enolate that can be further functionalized. masterorganicchemistry.comyoutube.com This reactivity is fundamental in building more complex carbocyclic structures.

Heterocyclic Systems: The reaction of dicarbonyl compounds with various reagents is a well-established method for the synthesis of heterocyclic compounds. While specific examples with this compound are scarce, the reactivity of related 1,3-diones, such as cyclohexane-1,3-dione, in the synthesis of tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives suggests the potential of the cyclopentenedione scaffold in similar transformations. nih.gov The carbonyl groups can react with amines, hydrazines, and other difunctional nucleophiles to form a variety of heterocyclic rings.

Role in Catalysis and Ligand Design Research

The application of this compound in catalysis and ligand design is an area with potential for exploration. The presence of two oxygen atoms and a modifiable carbon backbone makes it a candidate for the design of novel ligands for metal catalysts. The ability of related β-diketones to form stable complexes with a wide range of metal ions is well-documented. These metal complexes have found applications in various catalytic transformations. The specific steric and electronic properties imparted by the propyl group and the cyclopentene (B43876) ring could lead to catalysts with unique reactivity and selectivity. However, at present, there is a lack of specific research literature detailing the use of this compound in this capacity.

As a Chemical Probe for Mechanistic Organic Chemistry Studies

The reactivity of the α,β-unsaturated ketone system within this compound makes it a useful tool for studying reaction mechanisms, particularly in the context of biological systems. The parent compound, 4-cyclopentene-1,3-dione (B1198131), has been utilized in the development of chemical probes for labeling sulfenic acid in proteins. nist.gov This application leverages the facile Michael addition of thiol-containing tags or linkers to the electrophilic double bond of the cyclopentenedione ring. nist.gov

This methodology offers a significant advantage over traditional probes based on dimedone, as the derivatization of 4-cyclopentene-1,3-dione is a straightforward, two-step process with high yields. nist.gov The resulting probes can be used to identify and study proteins that have undergone post-translational modification to form sulfenic acid, a key process in cellular signaling and oxidative stress responses. nist.gov The presence of the propyl group in this compound could be used to modulate the lipophilicity and steric interactions of such probes, potentially leading to improved cell permeability or altered target specificity.

A mechanistic study on the reaction of α,β-unsaturated carbonyl compounds with thiols highlighted that substituents on the Michael system can influence the reaction mechanism and reactivity. nih.gov Phenyl and methyl substituents were found to decrease the reactivity of the electrophile. nih.gov This suggests that the propyl group in this compound would likely have a similar effect, which could be exploited in the design of probes with tailored reactivity for specific biological targets.

Potential as a Precursor in Material Science Applications

While direct applications of this compound in material science are not well-documented, the chemical functionalities present in the molecule suggest its potential as a monomer or a precursor for the synthesis of novel materials. The dicarbonyl groups and the double bond can participate in various polymerization reactions.

For instance, the related compound cyclopentane-1,3-dione can be converted to cyclopentane-1,3-diamine, which has been used as a monomer for the synthesis of polyurethanes. sigmaaldrich.com A similar synthetic route could potentially be developed starting from this compound to produce propyl-substituted diamine monomers. These monomers could then be incorporated into polymers to modify their properties, such as flexibility, solubility, and thermal stability.

Furthermore, the cyclopentenedione moiety itself can be a component of functional materials. For example, indane-1,3-dione, a related cyclic dicarbonyl compound, is a versatile building block for materials used in electronics and photopolymerization. researchgate.net The electron-accepting nature of the dione (B5365651) system in this compound could be exploited in the design of organic electronic materials. The propyl group would enhance the solubility of such materials in organic solvents, facilitating their processing and application.

The formation of 4-cyclopenten-1,3-dione from the degradation of sugars has been noted in the context of food chemistry, specifically in the staling of beer. researchgate.net This highlights the potential for bio-based routes to cyclopentenedione derivatives, which could be an attractive feature for the development of sustainable materials.

Biological and Biomedical Research Applications: Mechanistic Insights

In Vitro Investigations of Molecular Interactions with Biological Targets

In vitro studies are fundamental to elucidating the direct molecular interactions of a compound with biological molecules, providing a foundational understanding of its potential therapeutic effects.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., Antifungal activity)

A thorough review of scientific literature reveals a lack of specific studies investigating the enzyme inhibition properties of 4-Propyl-4-cyclopentene-1,3-dione. While the broader class of cyclopentenediones has been explored for antifungal activities, with some derivatives showing potent effects, specific data on the inhibitory action of the 4-propyl substituted variant against fungal or other enzymes are not available in the reviewed literature. researchgate.netnih.gov

Receptor Binding Affinities and Modulatory Effects in Cell-Free Systems

There is currently no publicly available research data detailing the receptor binding affinities or modulatory effects of this compound in cell-free systems. Such studies are crucial for understanding how a compound might initiate a biological response by interacting with specific cellular receptors.

Cellular Mechanism of Action in Model Systems (e.g., specific cell line studies focusing on pathways)

Investigations into the cellular mechanisms of action, which would involve studying the effects of this compound on specific cell lines to identify affected signaling pathways, have not been reported in the available scientific literature. While research on other cyclopentenedione-containing molecules has identified targets such as the master regulator of type I interferon responses, IRGM1, for other derivatives, no such specific cellular targets have been identified for this compound. nih.gov

Structural Basis of Biological Activity via Co-crystallization or Molecular Docking Studies

No co-crystallization or molecular docking studies involving this compound with a biological target have been published. These techniques are essential for visualizing the three-dimensional interactions between a compound and its target protein, providing critical insights into the structural determinants of its biological activity. Molecular docking studies have been employed to investigate the interaction of other cyclopentenedione (B8730137) derivatives with enzymes like protein tyrosine kinases, but similar research on this compound is absent. thegoodscentscompany.comsamipubco.com

Pharmacological Target Identification Research for Cyclopentenedione Scaffolds

The cyclopentenedione scaffold is considered a valuable framework in drug discovery for identifying new pharmacological targets. nih.govmdpi.com Methodologies for target identification of bioactive natural products are well-established, often involving probe-based and non-probe approaches to identify the molecular sites of action. nih.gov However, specific research aimed at identifying the pharmacological targets of this compound has not been documented. The identification of such targets is a critical step in the development of novel therapeutic agents. mdpi.com

Q & A

Q. What approaches validate conflicting computational vs. experimental data on the compound’s dipole moment?

  • Methodological Answer : Compare DFT-derived dipole moments with experimental measurements (microwave spectroscopy or Stark effect). Calibrate computational models using benchmark compounds with well-established dipole values. Discrepancies may indicate solvation effects or basis-set limitations in simulations .

Methodological Resources

  • Synthetic Protocols : Advanced Organic Chemistry textbooks outline cyclopentene-dione functionalization strategies .
  • Thermochemical Data : NIST WebBook provides validated ΔfH° and entropy values for analogous compounds .
  • Safety Compliance : Follow Sigma-Aldrich and OSHA guidelines for handling reactive diones .

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